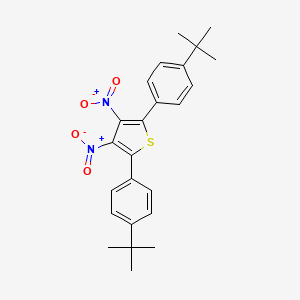
2,5-Bis(4-tert-butylphenyl)-3,4-dinitrothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(4-tert-butylphenyl)-3,4-dinitrothiophene is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two 4-tert-butylphenyl groups and two nitro groups attached to the thiophene ring. The tert-butyl groups provide steric hindrance, while the nitro groups are electron-withdrawing, making this compound interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(4-tert-butylphenyl)-3,4-dinitrothiophene typically involves the nitration of 2,5-Bis(4-tert-butylphenyl)thiophene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration or decomposition of the compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration reactors with precise control over temperature and reaction time. The use of continuous flow reactors could enhance the efficiency and safety of the nitration process, allowing for better control over the reaction parameters and minimizing the risk of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(4-tert-butylphenyl)-3,4-dinitrothiophene can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Oxidation: Hydrogen peroxide in acetic acid, m-chloroperbenzoic acid in dichloromethane.
Major Products Formed
Reduction: 2,5-Bis(4-tert-butylphenyl)-3,4-diaminothiophene.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Oxidation: this compound sulfoxide or sulfone.
Scientific Research Applications
2,5-Bis(4-tert-butylphenyl)-3,4-dinitrothiophene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific electronic properties.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2,5-Bis(4-tert-butylphenyl)-3,4-dinitrothiophene is largely dependent on its chemical structure. The nitro groups are strong electron-withdrawing groups, which can influence the electronic properties of the thiophene ring. This can affect the compound’s reactivity and interactions with other molecules. The tert-butyl groups provide steric hindrance, which can influence the compound’s ability to interact with enzymes or other biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Bis(4-tert-butylphenyl)-1,3,4-oxadiazole
- 2,5-Bis(4-tert-butylphenyl)-1,3,4-thiadiazole
- 3,5-Bis(5-tert-butylphenyl)-1,3,4-oxadiazol-2-ylbenzenamine
Uniqueness
2,5-Bis(4-tert-butylphenyl)-3,4-dinitrothiophene is unique due to the presence of both tert-butyl and nitro groups on the thiophene ring This combination of steric and electronic effects makes it distinct from other similar compounds, which may only have one type of substituent
Properties
CAS No. |
463932-69-6 |
|---|---|
Molecular Formula |
C24H26N2O4S |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
2,5-bis(4-tert-butylphenyl)-3,4-dinitrothiophene |
InChI |
InChI=1S/C24H26N2O4S/c1-23(2,3)17-11-7-15(8-12-17)21-19(25(27)28)20(26(29)30)22(31-21)16-9-13-18(14-10-16)24(4,5)6/h7-14H,1-6H3 |
InChI Key |
OBKHSOQFBRSXQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C(=C(S2)C3=CC=C(C=C3)C(C)(C)C)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















